molecular formula C7H9N B12304873 m-Toluidine-d7 (NH2)

m-Toluidine-d7 (NH2)

Cat. No.: B12304873
M. Wt: 114.20 g/mol
InChI Key: JJYPMNFTHPTTDI-AAYPNNLASA-N
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Description

Rationale for Deuteration in Aromatic Amine Research and its Specific Utility

Deuteration, the replacement of hydrogen (protium) with its stable isotope deuterium (B1214612), is a specific form of isotope labeling that offers distinct advantages, especially in the study of aromatic amines—a class of compounds prevalent in pharmaceuticals, dyes, and pesticides. nih.govwikipedia.org

The primary rationale for deuteration lies in the "kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. musechem.comunibestpharm.com This increased stability means that reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. This effect has several important applications:

Studying Reaction Mechanisms: By selectively deuterating different positions on a molecule, chemists can determine which C-H bonds are broken during a chemical reaction, providing clear evidence for proposed reaction pathways. thalesnano.comsimsonpharma.com

Improving Drug Metabolism Profiles: In pharmaceutical research, deuteration at sites of metabolic activity can slow down the breakdown of a drug by metabolic enzymes. unibestpharm.comresearchgate.net This can lead to a longer drug half-life, improved bioavailability, and potentially reduced formation of toxic metabolites. unibestpharm.comresearchgate.net Research into the deuteration of aromatic amines like acetaminophen (B1664979) and diclofenac (B195802) has been driven by the desire to understand and mitigate their metabolism into potentially toxic metabolites. nih.gov

The most significant utility of deuterated compounds in aromatic amine research is their role as internal standards for quantitative analysis by mass spectrometry (MS). clearsynth.comscioninstruments.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample preparation and analysis but is distinguishable by the detector. scioninstruments.com Deuterated standards are considered the gold standard for this purpose because:

Co-elution: They have nearly identical chromatographic retention times to their non-deuterated counterparts, meaning they travel through the analytical system together. texilajournal.com

Similar Ionization Efficiency: They exhibit similar behavior in the ion source of the mass spectrometer, which is crucial for correcting variations in signal intensity caused by matrix effects. scioninstruments.comtexilajournal.com

Mass-Based Distinction: They are easily distinguished from the analyte by their difference in mass-to-charge ratio (m/z), allowing for accurate and precise quantification. scioninstruments.com

The use of deuterated aromatic amines, such as deuterated toluidine isomers, as internal standards is a common practice in trace analysis of environmental and biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). d-nb.info

Overview of m-Toluidine-d7 (NH2) as an Advanced Research Compound

m-Toluidine-d7 (NH2) is a deuterated analog of m-toluidine (B57737) where all seven non-labile hydrogen atoms on the aromatic ring and the methyl group have been replaced with deuterium. lgcstandards.com The two hydrogen atoms on the amino (NH2) group remain as protium. This specific labeling makes it an exceptionally valuable tool in advanced chemical research, primarily as an internal standard for the precise quantification of its unlabeled counterpart, m-toluidine.

m-Toluidine is an important industrial chemical used in the manufacturing of dyes and other organic chemicals. wikipedia.orgnih.gov Its presence in environmental or biological samples often requires sensitive and accurate measurement, a task for which m-Toluidine-d7 (NH2) is perfectly suited. When added to a sample in a known amount, it experiences the same losses during extraction and the same variations during analysis as the native m-toluidine. texilajournal.com By comparing the mass spectrometer's signal for the deuterated standard to the signal for the unlabeled analyte, researchers can calculate the exact concentration of m-toluidine in the original sample with high precision and accuracy. clearsynth.comtexilajournal.com

Below is a comparison of the key properties of m-Toluidine and its deuterated analog.

Propertym-Toluidinem-Toluidine-d7 (NH2)
Chemical FormulaC₇H₉NC₇H₂D₇N
Molecular Weight107.15 g/mol nih.gov114.2 g/mol (Approx.)
CAS Number108-44-1 wikipedia.orgNot explicitly found, but related to unlabeled CAS
AppearanceColorless to light-yellow liquid nih.govosha.govNot specified, assumed similar to unlabeled
Boiling Point203-204 °C wikipedia.orgNot specified, expected to be very similar to unlabeled
Primary ApplicationPrecursor for dyes, chemical synthesis wikipedia.orgInternal standard for mass spectrometry d-nb.info

The table below summarizes key data for m-Toluidine-d7 (NH2) as a stable isotope-labeled compound.

ParameterValue
Analyte Name3-Methylaniline-d7
Synonymsm-Toluidine-d7 (NH2), 2,3,4,6-tetradeuterio-5-(trideuteriomethyl)aniline lgcstandards.com
SMILES String (Isotopic)[2H]c1c([2H])c(N)c([2H])c(c1[2H])C([2H])([2H])[2H] lgcstandards.com
Isotope LabelDeuterium (²H or D) lgcstandards.com
Number of Deuterium Atoms7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N

Molecular Weight

114.20 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)aniline

InChI

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D

InChI Key

JJYPMNFTHPTTDI-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)N

Origin of Product

United States

Synthesis Methodologies for M Toluidine D7 Nh2

Strategies for Deuterium (B1214612) Incorporation in Organic Molecules

The incorporation of deuterium into organic molecules can be achieved through several strategic approaches. These methods are broadly categorized into the direct utilization of deuterium-containing precursors and hydrogen/deuterium exchange reactions.

Direct Utilization of Deuterium-Containing Precursors

One of the most straightforward strategies for synthesizing deuterated compounds involves the use of commercially available starting materials that already contain deuterium atoms. researchgate.net This approach is often employed in multi-step syntheses where the deuterium label is introduced early on and carried through the subsequent reaction sequence. For the synthesis of m-Toluidine-d7 (NH2), this could involve starting with a deuterated toluene or a deuterated aniline derivative.

Table 1: Examples of Deuterium-Containing Precursors

Precursor MoleculePotential Application in m-Toluidine-d7 Synthesis
Toluene-d8Nitration followed by reduction to introduce the amino group.
Aniline-d7Not a direct precursor for m-toluidine (B57737), but illustrates the availability of deuterated building blocks.
Deuterated reducing agents (e.g., LiAlD4, NaBD4)Can be used to introduce deuterium during the reduction of a nitro group to an amine. researchgate.net

The primary advantage of this method is the high level of isotopic enrichment that can be achieved, often exceeding 98%. criver.com However, the availability and cost of the deuterated starting materials can be a significant limitation. clearsynth.com

Hydrogen/Deuterium Exchange Reactions for Aromatic Systems

Hydrogen/Deuterium (H/D) exchange reactions are a powerful tool for introducing deuterium into aromatic systems. nih.govmdpi.com These reactions involve the replacement of hydrogen atoms on the aromatic ring with deuterium atoms from a deuterium source, typically in the presence of a catalyst. nih.gov For the synthesis of m-Toluidine-d7 (NH2), H/D exchange can be performed on m-toluidine itself or a suitable precursor.

Commonly used deuterium sources for H/D exchange include deuterium oxide (D2O), deuterated acids (e.g., D2SO4, CF3COOD), and deuterium gas (D2). researchgate.netnih.gov The choice of catalyst and reaction conditions is crucial for achieving high levels of deuteration and controlling the regioselectivity of the exchange.

Table 2: H/D Exchange Methods for Aromatic Amines

MethodDeuterium SourceCatalystKey Features
Acid-Catalyzed ExchangeD2O, D2SO4, CF3COODStrong acidsProceeds via electrophilic aromatic substitution, with deuterium incorporating at electron-rich positions. nih.govstudy.com
Metal-Catalyzed ExchangeD2O, D2Pd/C, RhCl3, Pt/C, Ru nanoparticlesCan be performed under milder conditions and may offer different regioselectivity. nih.govnih.gov

A study on the H/D exchange of aromatic amines using deuterated trifluoroacetic acid (CF3COOD) demonstrated efficient deuterium incorporation without the need for metal catalysts. nih.gov The reaction proceeds through an electrophilic aromatic substitution mechanism, where the regioselectivity is governed by the electronic properties of the substituents on the aromatic ring. nih.gov

Advanced Synthetic Approaches for Regiospecific and Stereospecific Deuteration

In many applications, the precise location of the deuterium atoms within a molecule is critical. researchgate.net This requires the use of advanced synthetic methods that allow for regiospecific and stereospecific deuteration.

Regiospecific deuteration refers to the selective introduction of deuterium at a particular position on the molecule. This can be achieved by using directing groups that activate or deactivate specific positions on the aromatic ring towards H/D exchange. For m-toluidine, the amino and methyl groups will direct the electrophilic substitution to the ortho and para positions. To achieve deuteration at all seven non-labile positions, forcing conditions or specific catalytic systems would be necessary.

Stereospecific deuteration is relevant for chiral molecules, ensuring that the deuterium is introduced with a specific three-dimensional orientation. While m-toluidine itself is not chiral, this concept is crucial for many other deuterated compounds.

Recent advancements in catalysis have led to the development of highly selective deuteration methods. For example, iridium-catalyzed ortho-deuteration allows for the specific labeling of the positions adjacent to a directing group. acs.org Ruthenium nanoparticles have also been shown to be effective catalysts for the regioselective and stereospecific deuteration of various aza compounds. nih.gov

Optimization of Deuteration Yields and Isotopic Enrichment

Achieving high deuteration yields and isotopic enrichment is a key challenge in the synthesis of labeled compounds. nih.gov Isotopic enrichment refers to the percentage of molecules in which the desired number of hydrogen atoms have been replaced by deuterium.

Several factors can influence the efficiency of deuteration, including:

Reaction Time and Temperature: Longer reaction times and higher temperatures generally lead to higher levels of deuteration, but can also result in side reactions and decomposition.

Deuterium Source Concentration: Using a large excess of the deuterium source can drive the equilibrium towards the deuterated product.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating H/D exchange reactions and improving deuterium incorporation. nih.gov The use of mixed catalyst systems, such as a combination of Pd/C and Pt/C, has also been shown to have a synergistic effect, leading to higher deuterium incorporation. nih.gov

The process of concentrating specific isotopes is known as isotope separation or enrichment. wikipedia.org While large-scale isotope enrichment is a complex industrial process, in the laboratory, high isotopic enrichment of the final product is often achieved by using highly enriched starting materials or by performing multiple H/D exchange cycles. magdiragheb.comresearchgate.net

Purity Assessment and Quality Control in the Synthesis of Labeled Compounds

Ensuring the chemical and isotopic purity of synthesized labeled compounds is of paramount importance for their intended applications. nih.gov The quality control process involves a combination of analytical techniques to confirm the identity, purity, and isotopic enrichment of the final product.

Table 3: Analytical Techniques for Purity Assessment

TechniqueInformation Provided
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides a direct measure of the isotopic distribution and enrichment. almacgroup.comalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H NMR can be used to determine the degree of deuteration by observing the disappearance of proton signals. 2H NMR directly observes the deuterium nuclei, confirming their presence and location.
High-Performance Liquid Chromatography (HPLC) Assesses the chemical purity of the compound by separating it from any non-deuterated starting materials or byproducts. nih.gov

A certificate of analysis (COA) for a stable isotope-labeled compound will typically include data from these techniques to specify the chemical purity and the isotopic enrichment. criver.com For example, a COA might state that the isotopic enrichment is >98%, meaning that over 98% of the molecules contain the specified number of deuterium atoms.

Advanced Spectroscopic Characterization of M Toluidine D7 Nh2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules. In the context of deuterated compounds, specific NMR methods are employed to confirm the position and extent of deuterium (B1214612) incorporation and to analyze the remaining protons and carbons.

Deuterium NMR (²H NMR) for Site-Specific Deuterium Analysis

Deuterium NMR (²H or D-NMR) is a specialized NMR technique that directly observes the deuterium nucleus, which has a spin of 1. wikipedia.org It is particularly useful for the analysis of highly deuterium-enriched compounds where conventional proton NMR is limited by low-intensity residual signals. sigmaaldrich.com A key application of ²H NMR is to verify the effectiveness of deuteration reactions; a successfully deuterated compound will exhibit a strong signal in the ²H NMR spectrum. wikipedia.org

For m-Toluidine-d7, the deuterium is incorporated into the aromatic ring and the methyl group. The ²H NMR spectrum would therefore be expected to show distinct signals corresponding to the different deuterium environments. The chemical shift range in ²H NMR is similar to that of ¹H NMR, though the resolution is typically lower. wikipedia.orgmagritek.com This technique allows for the confirmation of deuterium at specific sites, providing valuable information on the regioselectivity of the labeling process. simsonpharma.com Quantitative ²H NMR can also be performed under appropriate experimental conditions to determine the deuterium atom percentage. sigmaaldrich.com

Interactive Data Table 1: Expected ²H NMR Data for m-Toluidine-d7 (NH2)

Position of DeuteriumExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic C-D~6.5 - 7.2Singlet (broad)Corresponds to the four deuterium atoms on the aromatic ring.
Methyl CD₃~2.2 - 2.4Singlet (broad)Corresponds to the three deuterium atoms on the methyl group.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) in Deuterated Systems

In the ¹H NMR spectrum of m-Toluidine-d7, the signals corresponding to the aromatic protons and the methyl protons would be absent or significantly diminished. The most prominent remaining signal would be from the amine (NH₂) protons, typically appearing in the range of 3.5-4.5 ppm, although this can vary with solvent and concentration. libretexts.org The disappearance of signals from the aromatic and methyl regions compared to the spectrum of unlabeled m-toluidine (B57737) provides strong evidence of successful deuteration. wikipedia.org The addition of D₂O would cause the NH₂ signal to disappear due to hydrogen-deuterium exchange, confirming its identity. libretexts.org

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium (C-D) exhibit characteristic changes. The signals for these carbons are split into multiplets due to spin-spin coupling with deuterium (which has a spin of 1). For a C-D bond, the signal appears as a 1:1:1 triplet. Furthermore, these signals often have a lower intensity compared to protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons. Carbons directly attached to the nitrogen atom in amines typically appear in the 10-65 ppm region. libretexts.org

Interactive Data Table 2: Comparison of Expected ¹H and ¹³C NMR Data for m-Toluidine vs. m-Toluidine-d7 (NH2)

NucleusCompoundPositionExpected Chemical Shift (ppm)Expected Multiplicity
¹H m-ToluidineAromatic C-H~6.5 - 7.1Multiplet
NH₂~3.6Singlet (broad)
CH₃~2.3Singlet
m-Toluidine-d7Aromatic C-DAbsent-
NH₂~3.6Singlet (broad)
CD₃Absent-
¹³C m-ToluidineAromatic C-N~147Singlet
Aromatic C-CH₃~139Singlet
Aromatic C-H~113 - 129Singlet
CH₃~21Singlet
m-Toluidine-d7Aromatic C-N~147Singlet
Aromatic C-CD₃~139Singlet
Aromatic C-D~113 - 129Triplet (1:1:1)
CD₃~21Heptet (1:3:6:7:6:3:1)

Advanced Multidimensional NMR Techniques for Complex Mixture Analysis

In cases where m-Toluidine-d7 is part of a complex mixture, two-dimensional (2D) NMR techniques can be invaluable for structural assignment. Correlation Spectroscopy (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling networks. youtube.com For a highly deuterated molecule like m-Toluidine-d7, a COSY spectrum would be very simple, primarily showing correlations involving any residual, non-deuterated protons.

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are more informative. An HSQC experiment correlates directly bonded carbon and proton nuclei. For m-Toluidine-d7, this would be useful for identifying any residual C-H bonds. An HMBC experiment, on the other hand, shows correlations between carbons and protons that are two or three bonds apart, helping to piece together the carbon skeleton and confirm the placement of functional groups, even in the absence of most protons. These advanced techniques are critical for unambiguous structural verification, especially when analyzing reaction byproducts or impurities alongside the target deuterated compound.

Mass Spectrometry (MS) and Chromatographic-Mass Spectrometry (GC-MS/LC-MS) Applications

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. longdom.org When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the sensitive and selective analysis of individual components in a mixture.

For m-Toluidine-d7, the molecular ion peak in the mass spectrum would be expected at an m/z value 7 units higher than that of unlabeled m-toluidine (107.16 g/mol ) due to the replacement of seven hydrogen atoms with deuterium. Aliphatic amines often exhibit a molecular ion peak at an odd number, and alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. libretexts.orgmiamioh.edu

Isotope Dilution Mass Spectrometry for Quantitative Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantitative analysis. osti.gov It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. osti.govclearsynth.com m-Toluidine-d7 is an ideal internal standard for quantifying unlabeled m-toluidine.

The principle relies on the fact that the labeled and unlabeled compounds are chemically identical and thus behave the same way during sample preparation, extraction, and chromatographic separation. aptochem.com By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be determined with high precision and accuracy. clearsynth.comnih.gov This method effectively corrects for matrix effects and variations in instrument response, making it a gold-standard quantitative technique. clearsynth.comwisdomlib.org

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (often to sub-ppm levels), which allows for the determination of the elemental formula of a molecule and its fragments. longdom.org This capability is crucial for confirming the identity of m-Toluidine-d7 and assessing its isotopic purity.

By precisely measuring the mass of the molecular ion, HRMS can distinguish it from other ions with the same nominal mass but different elemental compositions. Furthermore, HRMS can be used to analyze the isotopic distribution of the molecular ion peak. For m-Toluidine-d7, the mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms (e.g., d6, d7, etc.). The relative intensities of these peaks can be used to calculate the isotopic enrichment. chromservis.eu HRMS also aids in elucidating fragmentation pathways by providing the exact mass of fragment ions, which allows for the confident assignment of their elemental formulas, confirming the structural integrity of the labeled compound. chemguide.co.uknih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures. For m-Toluidine-d7 (NH2), these methods provide a detailed fingerprint of its vibrational modes, which are the specific frequencies at which the molecule's bonds stretch, bend, and rotate. libretexts.orglibretexts.org Both IR and Raman spectroscopy measure the interaction of light with the molecule, but they are governed by different selection rules. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the electron cloud. libretexts.orgyoutube.com

The spectrum of m-Toluidine-d7 (NH2) can be understood by comparing it to its non-deuterated counterpart, m-toluidine. Key vibrational bands associated with the aromatic ring, the methyl group (-CH3), and the amino group (-NH2) can be assigned. For instance, aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while the N-H stretching vibrations of the primary amine group are found between 3300 and 3500 cm⁻¹. cdnsciencepub.com The C-N stretching of aromatic amines is observed in the 1250-1340 cm⁻¹ range. cdnsciencepub.com

Other Advanced Analytical Techniques Applicable to Deuterated Organic Compounds

Beyond vibrational spectroscopy, several other advanced analytical techniques are indispensable for the comprehensive characterization of deuterated organic compounds like m-Toluidine-d7 (NH2).

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for structural elucidation. For deuterated compounds, both proton (¹H) and deuterium (²H) NMR are highly informative. sigmaaldrich.com

¹H NMR : In the ¹H NMR spectrum of m-Toluidine-d7 (NH2), the signals corresponding to the aromatic protons would be absent, leading to a much simpler spectrum. This allows for the unambiguous observation of the signals from the -NH2 and -CH3 protons without overlapping aromatic signals.

²H NMR (D-NMR) : This technique directly observes the deuterium nuclei. It is used to confirm the positions of deuteration and to determine the isotopic enrichment at each site. sigmaaldrich.com Deuterium has a different NMR frequency and sensitivity compared to protium. wikipedia.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For m-Toluidine-d7 (NH2), high-resolution MS can confirm the incorporation of seven deuterium atoms by showing a molecular ion peak that is seven mass units higher than that of the non-deuterated m-toluidine. Fragmentation patterns in the mass spectrum can also provide information about the location of the deuterium labels. spectroscopyonline.comcdnsciencepub.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a related technique used to study molecular structure and dynamics. spectroscopyonline.combiopharminternational.comnih.gov

Neutron Scattering : This technique is particularly sensitive to the isotopes of hydrogen. The significant difference in the neutron scattering lengths of protium and deuterium makes neutron scattering an excellent tool for locating the positions of hydrogen/deuterium atoms in a structure, especially in solid-state or materials science applications. scielo.org.mx

Table 2: Advanced Analytical Techniques for m-Toluidine-d7 (NH2).
TechniqueInformation ObtainedRelevance to Deuteration
¹H NMRPresence and environment of protonsConfirms absence of aromatic protons; simplifies spectrum.
²H NMRPresence, location, and quantitation of deuteriumDirectly confirms deuteration sites and isotopic purity. sigmaaldrich.com
Mass Spectrometry (MS)Molecular weight and fragmentation patternConfirms overall isotopic enrichment and helps locate labels. wikipedia.orgcdnsciencepub.com
Neutron ScatteringAtomic positions, especially hydrogen/deuteriumHighly sensitive to isotopic substitution for structural analysis. scielo.org.mx

Kinetic and Mechanistic Investigations Utilizing Deuterium Isotope Effects of M Toluidine D7 Nh2

Principles of Kinetic Isotope Effects (KIE) in Organic Reactions

A kinetic isotope effect is the change in the rate of a chemical reaction upon replacing an atom in a reactant with one of its isotopes. wikipedia.org It is quantified as the ratio of the rate constant for the reaction with the light isotopologue (k L) to the rate constant for the reaction with the heavy isotopologue (k H). For deuterium (B1214612) substitution, this is expressed as k H/k D. jmest.org If this ratio is greater than 1, it is termed a "normal" KIE, indicating the reaction with hydrogen is faster. wikipedia.orgjmest.org If the ratio is less than 1, it is an "inverse" KIE, meaning the deuterated compound reacts faster. wikipedia.orgjmest.org Isotopic substitution does not alter the potential energy surface of a reaction; its effects are primarily due to the mass-dependent vibrational frequencies of chemical bonds. jmest.orgprinceton.edu

Primary and Secondary Deuterium Isotope Effects

Deuterium isotope effects are categorized based on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.orggithub.iodifferencebetween.com For the C-H versus C-D bond, the mass difference is significant (deuterium is twice as heavy as protium), leading to large and easily measurable effects. libretexts.orglibretexts.org Typical values for primary deuterium KIEs (k H/k D) range from 2 to 8. pharmacy180.com A value greater than about 1.5 is generally considered indicative of a primary KIE, signifying that C-H(D) bond breaking is occurring in the rate-determining step. pharmacy180.com

Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopic substitution is at a position remote from the bond being altered in the rate-determining step. wikipedia.orgdifferencebetween.com These effects are generally much smaller than PKIEs, with typical k H/k D values around 1.0 to 1.4 per deuterium atom. wikipedia.orgprinceton.edupharmacy180.com Despite their smaller magnitude, SKIEs are valuable for elucidating reaction mechanisms. wikipedia.org They can be normal (k H/k D > 1) or inverse (k H/k D < 1) and are often associated with changes in hybridization (e.g., sp³ to sp²) or hyperconjugation at the labeled position during the transition state. princeton.edulibretexts.orggithub.io

Type of KIEDescriptionTypical kH/kD Range
Primary (PKIE)Isotopic substitution at the bond being broken/formed in the rate-determining step.2 - 8
Secondary (SKIE)Isotopic substitution remote from the site of bond cleavage/formation.0.8 - 1.4

Influence of Zero-Point Energy Differences on Reaction Rates

The origin of the kinetic isotope effect lies in the principles of quantum mechanics, specifically the concept of zero-point energy (ZPE). The ZPE is the lowest possible vibrational energy a chemical bond can possess. libretexts.orggithub.io This energy is dependent on the vibrational frequency of the bond, which in turn is dependent on the reduced mass of the atoms forming the bond. princeton.edugithub.io

A bond to a heavier isotope, such as a C-D bond, has a lower vibrational frequency than a bond to a lighter isotope (C-H). wikipedia.org Consequently, the C-D bond has a lower zero-point energy than the C-H bond. wikipedia.orglibretexts.org This means that more energy is required to cleave a C-D bond than a C-H bond, resulting in a higher activation energy for the reaction involving the deuterated compound. wikipedia.orgresearchgate.net This difference in activation energy (ΔEa) between the deuterated and non-deuterated reactants leads to a slower reaction rate for the deuterated species, giving rise to a normal kinetic isotope effect. wikipedia.orglibretexts.org The magnitude of the KIE is determined by the difference in the change in ZPE between the ground state and the transition state for the C-H and C-D bonds. princeton.edugithub.io

Elucidation of Reaction Mechanisms and Rate-Determining Steps using KIEs

If a significant primary deuterium isotope effect (e.g., k H/k D > 2) is observed for a reaction of m-toluidine (B57737), it provides strong evidence that a C-H bond on the methyl group or an N-H bond of the amino group is being broken in the rate-determining step. pharmacy180.com For instance, in a hypothetical oxidation reaction of m-toluidine, observing a large KIE upon deuteration of the methyl group (to form m-Toluidine-d₃ (ring-d₄, NH₂)) would suggest that hydrogen abstraction from the methyl group is the RDS. Conversely, the absence of a significant KIE (k H/k D ≈ 1) would indicate that C-H bond cleavage occurs in a fast step either before or after the RDS. pharmacy180.comepfl.ch

Secondary KIEs can also provide mechanistic insight. For example, a small, normal SKIE (k H/k D = 1.1-1.2) might be observed if a carbon atom changes hybridization from sp³ to sp² in the transition state, as this weakens the remaining C-H bonds at that center. github.io An inverse SKIE (k H/k D = 0.8-0.9) is often associated with a change from sp² to sp³ hybridization. github.io

Deuterium Labeling for Understanding Transition State Structures

Beyond identifying the RDS, the magnitude of the primary KIE can offer detailed information about the geometry of the transition state (TS). jmest.orgacs.org According to the Westheimer model, the maximum KIE is observed for a symmetrical transition state, where the hydrogen atom is halfway transferred between the donor and acceptor atoms. princeton.edu

In this scenario, the hydrogen atom is loosely bound, and the symmetric stretching vibration in the transition state has a very low frequency and is largely independent of the isotope's mass. This leads to a maximal difference between the ZPE of the ground state and the transition state, resulting in a large KIE (typically k H/k D ≈ 6-8). princeton.edupharmacy180.com

If the transition state is "early" (reactant-like) or "late" (product-like), the hydrogen is more tightly bound to either the donor or the acceptor. pharmacy180.com This results in a less symmetric TS, and the KIE will be smaller than the theoretical maximum. princeton.edupharmacy180.com Therefore, by measuring the KIE for a reaction involving m-Toluidine-d7 (NH₂), researchers can infer the degree of bond breaking at the transition state.

Transition State StructureDescriptionExpected kH/kD Magnitude
Early (Reactant-like)Bond to H/D is only slightly broken.Small to moderate
SymmetricalH/D is symmetrically shared between donor and acceptor.Maximum (approaching ~7)
Late (Product-like)Bond to H/D is nearly completely broken.Small to moderate

Solvent Isotope Effects in Reaction Systems Involving m-Toluidine-d7 (NH₂)

Solvent isotope effects (SIEs) are observed when the solvent is changed from a standard protic solvent (like H₂O) to its deuterated counterpart (D₂O). mdpi.comnih.gov These effects are a valuable mechanistic probe, particularly for reactions involving proton transfer or changes in the hydrogen-bonding network. mdpi.com In the context of a reaction involving m-Toluidine-d7 (NH₂), the amino group (-NH₂) contains exchangeable protons.

If the reaction were conducted in D₂O, these amine protons would rapidly exchange with deuterium from the solvent to form -ND₂. If the transfer of one of these protons is part of the rate-determining step, a primary SIE will be observed. mdpi.comresearchgate.net Typically, O-D and N-D bonds are stronger than O-H and N-H bonds, so reactions involving the cleavage of these bonds are slower in D₂O, leading to a normal SIE (k H₂O/k D₂O > 1). mdpi.comchem-station.com

Conversely, an inverse SIE (k H₂O/k D₂O < 1) can occur. mdpi.comresearchgate.netchem-station.com This is often attributed to a rapid equilibrium preceding the rate-limiting step, where the reactant becomes enriched in deuterium in the deuterated solvent. mdpi.comresearchgate.net For example, if the amino group of m-toluidine acts as a nucleophile, its basicity might differ in H₂O versus D₂O, affecting a pre-equilibrium step and leading to an observable SIE. Measuring the SIE can thus help dissect complex reaction mechanisms by revealing the role of the solvent and exchangeable protons. mdpi.comnih.gov

Intramolecular Competition Studies with Deuterated m-Toluidine Analogues

An intramolecular competition experiment offers a highly precise method for determining kinetic isotope effects. In this setup, a single substrate molecule contains both hydrogen and deuterium at chemically equivalent, competing reaction sites. For example, one could synthesize m-toluidine with a partially deuterated methyl group, such as -CH₂D.

When this molecule undergoes a reaction involving hydrogen abstraction from the methyl group, the reagent can remove either H or D. Since the C-H bond is broken more easily than the C-D bond, the product resulting from H-abstraction will be formed in greater abundance. nih.gov The KIE is determined by analyzing the ratio of deuterated to non-deuterated products.

This method is particularly powerful because it eliminates potential errors arising from running two separate reactions (one with the deuterated substrate and one with the non-deuterated substrate), such as variations in temperature, concentration, or impurities. nih.gov The competition occurs within the same molecule, providing a very accurate measure of the intrinsic KIE for the bond-breaking step. nih.govnih.gov Such a study on a specifically labeled m-toluidine analogue could provide definitive evidence for the involvement of C-H bond cleavage in the rate-determining step and yield a precise value for the KIE.

Computational and Theoretical Chemistry Studies on M Toluidine D7 Nh2

Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction

Quantum chemical calculations are foundational for understanding the electronic structure and predicting the chemical behavior of molecules like m-Toluidine-d7. These methods allow for the precise determination of molecular geometries, electron distribution, and potential energy surfaces, which are key to predicting reactivity.

Density Functional Theory (DFT) and Ab Initio Approaches for Deuterated Systems

Density Functional Theory (DFT) and ab initio methods are widely used to model the properties of molecules, including those with isotopic substitutions. For deuterated systems like m-Toluidine-d7, these methods can accurately predict how the replacement of hydrogen atoms with deuterium (B1214612) affects the molecule's equilibrium geometry, bond lengths, bond angles, and electron density distribution. For instance, studies on similar aromatic amines have shown that deuteration can induce subtle changes in bond lengths and electron distribution due to the slightly larger mass and different nuclear properties of deuterium compared to hydrogen mdpi.comwashington.edu. Ab initio calculations, such as those employing Hartree-Fock or coupled-cluster methods, offer higher accuracy but are computationally more demanding, often being used for benchmarking DFT results or for smaller, critical parts of a larger system washington.educdnsciencepub.com. The specific deuteration pattern in m-Toluidine-d7, typically involving the methyl group and potentially the aromatic ring, would be modeled to understand the localized effects of deuterium substitution. PubChem lists m-Toluidine-d7 with a molecular formula of C7H9N and a computed molecular weight of approximately 114.20 g/mol nih.gov.

Prediction of Spectroscopic Properties and Vibrational Frequencies of m-Toluidine-d7 (NH2)

Computational methods are instrumental in predicting the spectroscopic signatures of m-Toluidine-d7, aiding in its identification and characterization. Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, is highly sensitive to isotopic substitution. DFT calculations can accurately predict vibrational frequencies and normal modes. The substitution of hydrogen with deuterium in the methyl group (CD3) and potentially on the aromatic ring would lead to characteristic shifts in the C-D stretching and bending frequencies compared to their C-H counterparts. For example, C-D stretching vibrations typically appear at lower wavenumbers (around 2100-2200 cm⁻¹) than C-H stretches (around 2800-3100 cm⁻¹) nist.govnih.gov. These predicted spectra serve as a fingerprint for experimental verification. Furthermore, NMR spectroscopy predictions, particularly for ¹H and ¹³C NMR, can also be computed, showing expected shifts for deuterated positions and potential secondary deuterium kinetic isotope effects on adjacent nuclei mdpi.com.

Modeling Reaction Pathways and Characterization of Transition States

Understanding the reaction mechanisms involving m-Toluidine-d7 requires detailed computational modeling of reaction pathways and the characterization of transition states. Transition State Theory (TST) and its variational extensions (VTST) are crucial for this purpose, allowing for the calculation of reaction rates and activation energies umn.edu. By mapping out the potential energy surface, computational chemists can identify the lowest energy pathways from reactants to products. For reactions where C-H bond cleavage is rate-determining, deuterium labeling can reveal significant kinetic isotope effects (KIEs), providing direct evidence for the involvement of specific C-H bonds in the rate-limiting step masterorganicchemistry.com. DFT calculations are commonly used to optimize the geometries of transition states and to calculate the activation barriers for various reaction steps, such as protonation, electrophilic attack, or oxidation researchgate.netnumberanalytics.comukm.my. The characterization of these transition states provides critical insights into the reaction's stereochemistry and regiochemistry.

Theoretical Studies on Acidity and Deprotonation Processes in Toluidine Isomers

Theoretical studies on the acidity and deprotonation processes of toluidine isomers, including m-toluidine (B57737) and its deuterated analogues, are important for understanding their behavior in acid-base chemistry. DFT calculations can predict pKa values and deprotonation energies, allowing for a comparison of the relative acidities or basicities of different isomers and isotopically substituted species beilstein-archives.orgnih.gov. Deuterium substitution can influence acidity through secondary kinetic isotope effects and changes in zero-point energies, potentially leading to slight alterations in pKa values. Studies on toluidine isomers have indicated that while the amino group's acidity is a primary characteristic, the methyl group's CH acidity can become significant under oxidizing conditions beilstein-archives.org. Theoretical investigations can also explore the role of solvation and the specific electronic effects of substituents on these properties.

Molecular Dynamics Simulations and Non-Equilibrium Process Modeling

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of m-Toluidine-d7 in condensed phases, such as in solution. These simulations track the motion of atoms and molecules over time, providing insights into solvation dynamics, diffusion coefficients, conformational changes, and intermolecular interactions nih.govtbzmed.ac.ir. By using force fields that accurately represent the interactions of deuterated molecules, MD simulations can reveal how isotopic substitution affects these dynamic properties. For example, differences in van der Waals interactions and vibrational frequencies due to deuteration can subtly alter solvation shells and molecular mobility. Non-equilibrium process modeling, which could involve simulating rapid events like energy transfer or solvation response to sudden changes, can further elucidate the dynamic behavior of m-Toluidine-d7 under specific conditions.

Applications of M Toluidine D7 Nh2 in Advanced Chemical Research

Role as Stable Isotope-Labeled Internal Standards in Advanced Analytical Method Development

One of the most critical applications of m-Toluidine-d7 is its use as a stable isotope-labeled (SIL) internal standard (IS) in quantitative analysis, particularly in methods involving mass spectrometry (MS). lumiprobe.comrsc.org An ideal internal standard co-elutes with the analyte and exhibits similar chemical behavior during sample preparation and analysis. cerilliant.com SIL internal standards are considered the gold standard because they are chemically identical to the analyte of interest, ensuring they behave nearly identically throughout the entire analytical process, from extraction to detection. rsc.org

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. These components, such as proteins, salts, and lipids in biological samples, can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.gov This interference, known as the matrix effect, can lead to either an unpredictable decrease (ion suppression) or increase (ion enhancement) in the analyte's signal. researchgate.netchromatographyonline.com

Ion suppression is a significant challenge that can compromise the accuracy, precision, and sensitivity of an analytical method. nih.govnih.gov Because m-Toluidine-d7 is chemically identical to unlabeled m-toluidine (B57737), it experiences the exact same degree of ion suppression or enhancement. nih.gov The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference. By adding a known concentration of m-Toluidine-d7 to every sample, standard, and quality control, analysts can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratio remains stable and accurate even if the absolute signal intensity of both compounds fluctuates due to matrix effects, effectively normalizing the results and compensating for these interferences. cerilliant.com

The table below illustrates how a SIL internal standard can correct for signal variability caused by matrix effects.

Sample TypeAnalyte (m-Toluidine) Response (Counts)SIL IS (m-Toluidine-d7) Response (Counts)Calculated Ratio (Analyte/IS)% Signal SuppressionCorrected Concentration
Solvent Standard 1,000,0001,000,0001.000%100 ng/mL
Plasma Sample A 500,000500,0001.0050%100 ng/mL
Urine Sample B 200,000200,0001.0080%100 ng/mL

Quantitative bioanalysis involves measuring the concentration of drugs, metabolites, or other substances in biological fluids like blood, plasma, or urine. nih.gov The accuracy and precision of these measurements are paramount for applications ranging from pharmacokinetic studies to clinical diagnostics. europa.eufda.gov The complexity of biological matrices makes them particularly prone to interferences that can affect analytical accuracy. nih.gov

The use of m-Toluidine-d7 as an internal standard significantly enhances the specificity and accuracy of these methods. nih.gov It compensates for analyte loss during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) and corrects for variations in injection volume. cerilliant.com By accounting for these potential sources of error, the SIL-IS ensures that the final calculated concentration is a true and reliable measure of the analyte in the original sample. Regulatory bodies often recommend or require the use of SIL internal standards for bioanalytical method validation to ensure data integrity. fda.gov

The following table demonstrates the improvement in analytical performance metrics when using a SIL internal standard.

Performance MetricWithout SIL Internal StandardWith m-Toluidine-d7 as SIL ISAcceptance Criteria
Accuracy (% Bias) -35% to +40%-5% to +7%±15% of nominal value europa.eu
Precision (%RSD) 25%<8%≤15% nih.gov

Isotopic Tracing and Understanding of Complex Chemical and Biological Pathways

Stable isotope tracers are powerful tools for elucidating complex chemical and biological pathways. nih.govspringernature.com In this application, a molecule containing a heavy isotope, such as m-Toluidine-d7, is introduced into a system to track its transformation. kuleuven.be Researchers can follow the path of the deuterium (B1214612) labels as the parent molecule is metabolized or chemically altered, identifying downstream products by their characteristic mass shift in a mass spectrometer. nih.gov

For example, m-Toluidine-d7 could be administered to a cell culture or an animal model to study the metabolic fate of m-toluidine. nih.gov By analyzing biological samples over time, researchers can identify metabolites that contain the deuterium label. This provides direct evidence of the metabolic conversions m-toluidine undergoes, helping to map out biotransformation pathways, identify reactive intermediates, and understand the enzymes involved. mdpi.com This approach offers unparalleled insight into the wiring of metabolic networks. springernature.com

Research in Catalytic Processes and Reaction Engineering

In the study of reaction mechanisms, particularly in catalysis, deuterated compounds like m-Toluidine-d7 are used to investigate the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).

If a C-H bond on the aromatic ring or methyl group of m-toluidine is broken during the rate-determining step of a catalytic reaction, the reaction will proceed more slowly with m-Toluidine-d7 compared to unlabeled m-toluidine. By precisely measuring and comparing the reaction rates of the labeled and unlabeled compounds, chemists can determine if a specific C-H bond cleavage is kinetically significant. This information is crucial for understanding the reaction mechanism, optimizing catalyst design, and improving the efficiency of chemical processes.

A hypothetical example of using KIE to study a catalytic oxidation reaction is shown below.

SubstrateInitial Reaction Rate (mol L⁻¹ s⁻¹)Kinetic Isotope Effect (kH/kD)Mechanistic Implication
m-Toluidine 1.5 x 10⁻⁴5.2C-H bond cleavage occurs in the rate-determining step.
m-Toluidine-d7 0.29 x 10⁻⁴N/A

Investigations into Chemical Transformation and Degradation Pathways

Understanding how chemical compounds transform and degrade in various environments is essential for assessing their stability, persistence, and potential environmental impact. m-Toluidine-d7 can be used as a tracer to study these degradation pathways under controlled laboratory conditions.

Abiotic degradation refers to the breakdown of a compound through non-biological processes, such as reactions with oxidizing agents, exposure to light (photolysis), or reaction with water (hydrolysis). nih.gov Studies on related compounds like toluidine blue have shown that they can be degraded through photocatalytic oxidation using catalysts like titanium dioxide (TiO2) under UV irradiation. researchgate.networldresearchersassociations.com Similar studies can be performed with m-Toluidine-d7.

By subjecting m-Toluidine-d7 to specific conditions (e.g., UV light, strong oxidants), researchers can track its transformation over time. researchgate.netnih.gov The deuterium label serves as an unambiguous marker, allowing for the confident identification of degradation products using high-resolution mass spectrometry. This helps distinguish true transformation products from background contaminants or artifacts, enabling the precise elucidation of the degradation mechanism and the chemical structures of the resulting compounds. mdpi.com

The table below lists potential degradation products that could be identified in such a study.

Degradation ProcessPotential Transformation Products of m-Toluidine
Oxidation Nitro-toluidines, Azoxy-toluenes, Toluidine N-oxides
Photochemical Reaction Hydroxylated toluidines, Ring-cleavage products
Hydrolysis (Generally stable under typical conditions)

Biotransformation Research (e.g., Enzyme-Mediated Transformations)

The use of isotopically labeled compounds, such as m-Toluidine-d7, is a powerful tool in biotransformation research, particularly for elucidating enzyme-mediated transformation pathways and reaction mechanisms. The strategic replacement of hydrogen atoms with deuterium can provide profound insights into the kinetics and mechanisms of metabolic processes, primarily through the study of the kinetic isotope effect (KIE).

The metabolism of aromatic amines like m-toluidine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. These enzymes catalyze oxidative reactions, such as N-hydroxylation and ring hydroxylation, which are critical steps in the detoxification or, in some cases, the metabolic activation of these compounds to toxic metabolites. The breaking of a carbon-hydrogen (C-H) bond is often the rate-limiting step in these enzymatic reactions.

By substituting hydrogen with deuterium to create a carbon-deuterium (C-D) bond, which is stronger and has a lower vibrational frequency, the rate of bond cleavage can be significantly reduced. This phenomenon, known as the primary kinetic isotope effect, can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. Observing a significant KIE in the metabolism of m-Toluidine-d7 would provide strong evidence that C-H bond cleavage is a rate-determining step in its biotransformation.

Table 1: Potential Enzyme-Mediated Transformations of m-Toluidine and the Utility of m-Toluidine-d7

Transformation TypeCatalyzing Enzymes (Examples)Potential MetabolitesRole of m-Toluidine-d7 in Research
N-HydroxylationCytochrome P450 (e.g., CYP1A2, CYP2E1)N-hydroxy-m-toluidineElucidating the role of N-oxidation pathways and determining the kinetic isotope effect to understand the reaction mechanism.
Ring HydroxylationCytochrome P450 (e.g., CYP2D6)Aminocresols (e.g., 2-amino-6-methylphenol)Investigating the regioselectivity of hydroxylation and the impact of deuterium substitution on the metabolic profile.
N-AcetylationN-acetyltransferases (NATs)N-acetyl-m-toluidineStudying the influence of isotopic labeling on the rate and extent of acetylation, a major detoxification pathway.

Research findings on related deuterated aromatic amines have demonstrated the utility of this approach. For instance, studies on the metabolism of other deuterated compounds have shown altered metabolic profiles and reduced rates of formation of certain metabolites, providing valuable information on the specific P450 isozymes involved and the mechanisms of their action. While specific published biotransformation studies on m-Toluidine-d7 are not abundant, the principles established from research on other deuterated molecules are directly applicable.

Development of Novel Analytical Techniques and Certified Reference Standards

The unique properties of m-Toluidine-d7 (NH2) make it an invaluable tool in the development and validation of advanced analytical techniques, particularly in quantitative analysis using mass spectrometry. Its primary application in this area is as an internal standard. Furthermore, its availability as a certified reference material (CRM) is crucial for ensuring the accuracy, reliability, and traceability of analytical measurements.

In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added in a known amount to samples, calibration standards, and quality control samples. The ideal internal standard has physicochemical properties very similar to the analyte of interest but is mass-distinguishable. m-Toluidine-d7 is an excellent internal standard for the quantification of m-toluidine because it co-elutes with the non-labeled analyte during chromatography but has a distinct mass-to-charge ratio (m/z) due to the seven deuterium atoms. This allows for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

The development of novel analytical techniques often aims to achieve lower detection limits, higher selectivity, and improved accuracy for the analysis of trace levels of compounds in complex matrices such as environmental or biological samples. The use of a stable isotope-labeled internal standard like m-Toluidine-d7 is fundamental to achieving these goals.

Table 2: Characteristics of m-Toluidine-d7 as an Internal Standard in Analytical Method Development

CharacteristicAdvantage in Analytical Techniques
Chemical Similarity Co-elutes with m-toluidine, ensuring that any variations during sample processing and analysis affect both the analyte and the internal standard similarly.
Mass Difference Easily distinguished from m-toluidine by mass spectrometry, allowing for independent and interference-free detection.
Isotopic Purity High isotopic purity ensures minimal contribution to the analyte signal, leading to more accurate quantification.
Stability Deuterium labeling does not significantly alter the chemical stability, allowing for reliable use in various analytical conditions.

Furthermore, the availability of m-Toluidine-d7 as a Certified Reference Material (CRM) is of paramount importance for the validation of new analytical methods and for ensuring the quality and comparability of analytical results between different laboratories. CRMs are produced under stringent quality control measures and are accompanied by a certificate of analysis that provides information on the compound's identity, purity, and certified concentration, along with its uncertainty. This traceability to national or international standards is a key requirement for accredited laboratories.

Table 3: Information Typically Found on a Certificate of Analysis for m-Toluidine-d7 CRM

ParameterDescriptionImportance for Analytical Techniques
Certified Concentration The exact concentration of the compound in the provided solution, with a stated uncertainty.Essential for the accurate preparation of calibration standards and for verifying the accuracy of an analytical method.
Purity The percentage of the desired compound, with details on any impurities.Ensures that the analytical signal is not affected by interfering substances.
Isotopic Enrichment The percentage of deuterium incorporation at the specified positions.Confirms the mass difference and minimizes crosstalk between the analyte and internal standard channels in mass spectrometry.
Expiration Date The date until which the certified values are guaranteed to be stable.Ensures the reliability of the reference material over time.
Storage Conditions Recommended temperature and other conditions for storing the material.Maintains the integrity and stability of the certified reference material.
Traceability Statement A statement indicating the metrological traceability of the certified value.Provides confidence in the accuracy and comparability of measurement results.

Future Directions and Emerging Research Areas for Deuterated M Toluidine

Integration of m-Toluidine-d7 (NH2) in Multidisciplinary Chemical and Environmental Research

Deuterated compounds serve as invaluable internal standards and tracers in various analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy clearsynth.comclearsynth.comclearsynth.com. Their distinct isotopic signatures allow for precise identification and quantification, mitigating matrix effects and enhancing data reproducibility clearsynth.comresolvemass.canih.gov.

For m-Toluidine-d7 (NH2), this translates to potential applications in:

  • Environmental Monitoring: As a stable isotope-labeled internal standard, m-Toluidine-d7 (NH2) could be utilized in the quantification of m-toluidine (B57737) or related aromatic amines in environmental samples, such as water or soil, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) nih.govmdpi.comgcms.cz. This would enable more accurate tracking of pollutants and understanding their environmental fate.
  • Biochemical and Pharmaceutical Research: Deuterated compounds are critical for studying metabolic pathways, drug metabolism, and pharmacokinetics (DMPK) clearsynth.comsymeres.comacs.orgsimsonpharma.com. m-Toluidine-d7 (NH2) could serve as a tracer to elucidate the metabolic fate of m-toluidine or related compounds in biological systems, aiding in the development of safer and more effective pharmaceuticals, without delving into dosage or safety profiles clearsynth.comacs.orgsimsonpharma.comresearchgate.net. The deuterium (B1214612) atoms can alter metabolic clearance rates, potentially leading to improved drug stability acs.orgnih.gov.
  • Materials Science: Deuteration can influence the properties of materials. For instance, deuterated polymers have shown enhanced stability against thermal and oxidative degradation resolvemass.ca. While specific applications for deuterated toluidines in materials science are less documented, the general principle suggests potential for m-Toluidine-d7 (NH2) in developing novel materials with altered chemical or physical properties.
  • Advances in Sustainable Synthesis and Cost-Reduction Strategies for Isotopic Labeling

    The synthesis of isotopically labeled compounds, including deuterated ones, often faces challenges related to cost and sustainability bocsci.comresearchgate.netsilantes.com. Future research aims to develop more efficient, environmentally friendly, and cost-effective methods for deuterium incorporation.

    Emerging strategies relevant to m-Toluidine-d7 (NH2) synthesis include:

  • Green Chemistry Approaches: Incorporating principles of green chemistry, such as using less hazardous reagents and minimizing waste, is crucial musechem.comadesisinc.com. Electrocatalytic methods using D2O as a deuterium source under mild conditions are gaining traction, offering a more sustainable pathway for C-D bond formation oaepublish.comspringernature.com.
  • Catalytic Deuteration: Advances in catalysis, particularly using transition metals or organocatalysts, enable selective C-H deuteration or H/D exchange reactions oaepublish.combocsci.comresearchgate.netsnnu.edu.cnresearchgate.net. For aromatic amines like m-toluidine, methods involving direct aromatic H-D exchange using deuterated trifluoroacetic acid have shown promise, achieving efficient deuterium incorporation across various substituents nih.gov. Developing catalysts that are highly selective for the desired deuteration positions on the m-toluidine ring would be a significant advancement.
  • Cost-Effective Deuterium Sources: The high cost of deuterium sources, such as D2O or deuterated reagents, remains a barrier bocsci.comsilantes.com. Research into utilizing readily available and cheaper deuterium sources, or improving the efficiency of existing methods to minimize deuterium waste, is vital researchgate.netsilantes.com. D2O recycling programs are also being explored to reduce costs and environmental impact silantes.com.
  • Flow Chemistry: The integration of flow chemistry offers enhanced safety, scalability, and efficiency in isotope synthesis, leading to higher yields and purer products adesisinc.com. This approach could be beneficial for the large-scale production of m-Toluidine-d7 (NH2).
  • Novel Applications in Mechanistic Organic and Inorganic Chemistry

    Deuterium Kinetic Isotope Effects (KIEs) are powerful tools for elucidating reaction mechanisms, providing insights into bond-breaking and bond-forming steps symeres.comacs.orgrsc.orgwikipedia.orgnih.govchem-station.comacs.orgnumberanalytics.comunam.mx. The significant mass difference between hydrogen and deuterium leads to observable differences in reaction rates, which can be precisely measured.

    m-Toluidine-d7 (NH2) could be instrumental in:

  • Elucidating Reaction Mechanisms: By studying the KIEs associated with reactions involving m-toluidine or its derivatives, researchers can pinpoint rate-determining steps, identify transition states, and understand the role of specific C-H bond cleavages or proton transfers rsc.orgwikipedia.orgnih.govchem-station.comunam.mx. For example, if a reaction mechanism involves the cleavage of a C-H bond on the methyl group or an N-H bond of m-toluidine, using m-Toluidine-d7 (NH2) would reveal the extent to which this cleavage influences the reaction rate.
  • Distinguishing Reaction Pathways: Secondary KIEs, which occur when the labeled atom is not directly involved in bond breaking or formation in the rate-determining step, can provide subtle but crucial information about changes in hybridization or electronic structure within the transition state wikipedia.org. This can help differentiate between competing reaction pathways or mechanistic models.
  • Catalysis Research: Deuterated compounds can be used to study the mechanisms of catalytic processes, including those involving aromatic amines, helping to understand catalyst activation, substrate binding, and reaction intermediates.
  • Enhanced Computational Modeling and Machine Learning Approaches for Deuterated Systems

    Computational chemistry and machine learning (ML) are increasingly being employed to predict and understand isotopic effects, optimize synthesis, and analyze complex data.

    Future research directions for m-Toluidine-d7 (NH2) in this domain include:

  • Predicting Kinetic Isotope Effects (KIEs): Density Functional Theory (DFT) calculations are routinely used to predict KIEs, aiding in the validation of proposed reaction mechanisms rsc.orgwikipedia.orgnih.gov. Advanced computational methods, including quantum mechanical treatments and molecular dynamics simulations, can account for quantum tunneling effects, which are significant for hydrogen isotopes rsc.orgnih.gov.
  • Machine Learning for Synthesis Optimization: ML models can be trained to predict optimal reaction conditions for isotopic labeling, identify promising catalysts, and even design novel synthesis routes, potentially reducing costs and improving efficiency for compounds like m-Toluidine-d7 (NH2) digitellinc.comarxiv.orgrsc.orgnih.govresearchgate.net. ML can also be used to predict the impact of isotopic substitution on molecular properties.
  • Data Analysis and Interpretation: ML algorithms can assist in analyzing complex spectroscopic data (e.g., NMR, MS) from deuterated compounds, facilitating the identification of labeled species and the quantification of isotopic enrichment clearsynth.comnih.gov. For instance, ML could help in deconvoluting complex mass spectra in environmental samples where m-Toluidine-d7 (NH2) is used as a standard.
  • Q & A

    Q. Table 1: Technical Specifications

    PropertyValueReference
    Molecular FormulaC₇H₂D₇N
    Isotopic Purity≥98 atom% D
    CAS RN68408-25-3

    Basic: How is the isotopic purity of m-Toluidine-d7 (NH₂) verified experimentally?

    Answer:
    Isotopic purity is validated using:

    • Mass Spectrometry (MS) : High-resolution MS quantifies deuterium incorporation by comparing isotopic peak distributions to theoretical patterns .
    • Nuclear Magnetic Resonance (NMR) : ¹H NMR detects residual protium signals in deuterated positions, with <2% protium indicating acceptable purity .
    • Isotopic Ratio Analysis : Combustion-coupled isotope-ratio mass spectrometry (IRMS) measures D/H ratios .

    Basic: What analytical techniques characterize m-Toluidine-d7 (NH₂) in complex matrices?

    Answer:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : Separates the compound from biological matrices while quantifying deuteration levels via fragmentation patterns .
    • Gas Chromatography (GC) : Paired with flame ionization detection (FID) or MS for volatility-based separation and purity assessment .
    • Infrared Spectroscopy (IR) : Identifies N-H and C-D stretching vibrations (~3200 cm⁻¹ and ~2200 cm⁻¹, respectively) to confirm structural integrity .

    Advanced: How to design controlled experiments assessing isotopic stability of m-Toluidine-d7 (NH₂) under varying pH?

    Answer:
    Methodology :

    Variable Selection : Test stability across pH 2–12 (simulating physiological extremes) using buffer systems .

    Control Groups : Include non-deuterated m-toluidine and D₂O controls to differentiate pH-driven deuteration loss from intrinsic instability .

    Time-Course Analysis : Sample at 0, 12, 24, and 48 hours, quantifying residual deuteration via LC-MS .

    Data Normalization : Express stability as % deuterium retention relative to initial purity, correcting for solvent exchange effects .

    Q. Key Considerations :

    • Use anaerobic conditions to exclude oxidative degradation.
    • Validate buffer ionic strength to avoid confounding effects .

    Advanced: How to resolve contradictory NMR data when using m-Toluidine-d7 (NH₂) as an internal standard?

    Answer:
    Conflict Resolution Workflow :

    Signal Assignment : Re-examine peak integration for accidental inclusion of solvent or impurity signals (e.g., residual H₂O in DMSO-d6) .

    Relaxation Delay Optimization : Adjust D1 values to account for differential relaxation rates between deuterated and non-deuterated species .

    Quantitative Comparison : Use ERETIC (Electronic Reference To Access In Vivo Concentrations) or internal calibrants (e.g., TMS) to normalize signal intensities .

    Dynamic Range Assessment : Ensure detector linearity by analyzing standards at concentrations spanning the experimental range .

    Q. Common Pitfalls :

    • Overlooking scalar coupling (e.g., ¹³C satellites) in quantitative analysis.
    • Temperature fluctuations affecting chemical shift reproducibility .

    Advanced: How to optimize synthesis protocols to minimize deuteration loss during purification?

    Answer:
    Optimization Strategies :

    Deuterated Solvents : Use D₂O or deuterated ethanol to prevent back-exchange during recrystallization .

    Low-Temperature Techniques : Conduct column chromatography at ≤4°C to reduce kinetic deuteration loss .

    Acid/Base Stability Screening : Pre-test purification solvents (e.g., CDCl₃ vs. MeOD) for compatibility with deuterated amines .

    Post-Synthesis Analysis : Validate deuteration retention via MS/MS after each purification step, adjusting methods iteratively .

    Q. Table 2: Synthesis Optimization Checklist

    StepMitigation StrategyReference
    Solvent SelectionUse deuterated solvents
    Temperature ControlMaintain ≤4°C during purification
    Post-Purification QCLC-MS/MS validation

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